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Compound of Interest

Compound Name:
3-iodo-3H-Pyrazolo[3,4-

d]pyrimidin-4-amine

Cat. No.: B3029187 Get Quote

An In-Depth Technical Guide to 3-Iodo-1H-Pyrazolo[3,4-d]pyrimidin-4-amine: Structure,

Synthesis, and Applications in Kinase Inhibitor Development

Abstract
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pivotal heterocyclic compound that has

garnered significant attention within the medicinal chemistry and drug development

communities. Its core structure, the pyrazolo[3,4-d]pyrimidine scaffold, serves as a bioisostere

of adenine, the purine base in adenosine triphosphate (ATP), rendering it a "privileged scaffold"

for the design of kinase inhibitors.[1][2] The presence of a strategically positioned iodine atom

provides a versatile synthetic handle for introducing molecular diversity through various cross-

coupling reactions. This technical guide provides a comprehensive overview of the molecule's

structure, physicochemical properties, synthesis, and characterization. Furthermore, it delves

into its critical role as a key starting material in the synthesis of potent and selective kinase

inhibitors, including the FDA-approved drug Ibrutinib, and explores the broader therapeutic

potential of its derivatives in oncology and beyond.

Core Molecular Structure and Physicochemical
Properties
The Pyrazolo[3,4-d]pyrimidine Scaffold: An Adenine
Mimic

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b3029187?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7652001/
https://pubmed.ncbi.nlm.nih.gov/36192144/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The foundational framework of the title compound is the pyrazolo[3,4-d]pyrimidine bicycle, a

fused heterocyclic system comprising a pyrazole ring and a pyrimidine ring.[1] This

arrangement is of profound importance in medicinal chemistry because it is an isostere of the

natural purine ring system found in adenine.[2] As a bioisostere, it can effectively mimic the key

hydrogen bonding interactions that ATP makes with the hinge region of a kinase's active site,

making it an ideal starting point for designing ATP-competitive inhibitors.[1][3]

Adenine Pyrazolo[3,4-d]pyrimidine 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Click to download full resolution via product page

Caption: Structural relationship between Adenine and the title compound.

Key Functional Groups and Tautomerism
Two key features define the reactivity and utility of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine:

The 4-Amino Group: This group is a critical hydrogen bond donor, mimicking the N6-amino

group of adenine to anchor the molecule within the kinase hinge region.

The 3-Iodo Group: The iodine atom is not merely a substituent; it is a highly versatile

synthetic handle. Its presence allows for the facile introduction of a wide array of chemical

moieties via metal-catalyzed cross-coupling reactions, which is fundamental to exploring the

structure-activity relationship (SAR) and optimizing inhibitor potency and selectivity.[4]

It is important to address the tautomerism of the pyrazole ring. While often named as a 1H- or

3H- tautomer, the proton can reside on different nitrogen atoms of the pyrazole ring. The most

common and commercially available form is designated as 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-

4-amine.[5]

Physicochemical Properties
The compound's properties are summarized below, providing essential data for researchers in

a laboratory setting.
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Property Value Reference(s)

CAS Number 151266-23-8 [4][5]

Molecular Formula C₅H₄IN₅ [4][5]

Molecular Weight 261.02 g/mol [4][5]

IUPAC Name
3-iodo-2H-pyrazolo[3,4-

d]pyrimidin-4-amine
[5]

Appearance
White to light yellow/orange

powder or crystal
[4][6]

Melting Point >300 °C [4]

Synonyms
4-Amino-3-iodo-1H-

pyrazolo[3,4-d]pyrimidine
[4][6]

Storage Conditions 2 - 8 °C [4]

Synthesis and Characterization
The synthesis of the pyrazolo[3,4-d]pyrimidine core is a well-established process in

heterocyclic chemistry. The introduction of the iodine atom is a critical subsequent step to

produce the title compound.

General Synthetic Strategy
The construction of the pyrazolo[3,4-d]pyrimidine scaffold typically begins with a substituted

pyrazole precursor, which is then used to build the fused pyrimidine ring. A common approach

involves the cyclization of a 5-amino-4-cyanopyrazole with a one-carbon synthon like formic

acid or formamide. Subsequent iodination yields the final product.

Caption: General synthetic workflow for the title compound.

Exemplary Synthetic Protocol
This protocol is a representative, self-validating system for the synthesis and purification of the

target molecule. The causality behind each step is explained to ensure scientific integrity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.chemimpex.com/products/44483
https://pubchem.ncbi.nlm.nih.gov/compound/1519489
https://www.chemimpex.com/products/44483
https://pubchem.ncbi.nlm.nih.gov/compound/1519489
https://www.chemimpex.com/products/44483
https://pubchem.ncbi.nlm.nih.gov/compound/1519489
https://pubchem.ncbi.nlm.nih.gov/compound/1519489
https://www.chemimpex.com/products/44483
https://www.tcichemicals.com/IN/en/p/I0941
https://www.chemimpex.com/products/44483
https://www.chemimpex.com/products/44483
https://www.tcichemicals.com/IN/en/p/I0941
https://www.chemimpex.com/products/44483
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

Reaction Setup: To a solution of 5-amino-1H-pyrazole-4-carbonitrile (1 equivalent) in

formamide (10-15 volumes), add the mixture to a flask equipped with a reflux condenser.

Causality: Formamide serves as both the solvent and the source of the single carbon and

nitrogen atoms required to form the pyrimidine ring. Its high boiling point is necessary to

drive the cyclization reaction.

Cyclization: Heat the reaction mixture to 180-190 °C and maintain for 4-6 hours. Progress

can be monitored by Thin Layer Chromatography (TLC).

Causality: Thermal energy overcomes the activation barrier for the intramolecular

cyclization and subsequent dehydration, leading to the formation of the aromatic

pyrimidine ring.

Work-up: Cool the reaction mixture to room temperature. The product often precipitates.

Pour the mixture into cold water, stir, and collect the solid by vacuum filtration. Wash the

solid with water and then a small amount of cold ethanol to remove residual formamide.

Causality: The product is significantly less soluble in water than the formamide solvent,

causing it to precipitate upon dilution. The washes ensure the removal of impurities.

Step 2: Iodination to 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Reaction Setup: Suspend the crude 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent) in

N,N-Dimethylformamide (DMF, 10 volumes).

Causality: DMF is an excellent polar aprotic solvent that can dissolve the starting material

and the iodinating reagent, facilitating a homogeneous reaction.

Iodination: Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the suspension at

room temperature. Stir the mixture for 12-24 hours.

Causality: NIS is an electrophilic iodinating agent. The pyrazole ring is electron-rich and

susceptible to electrophilic substitution. The C3 position is regioselectively iodinated due to

the electronic directing effects of the fused ring system.
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Work-up and Purification: Pour the reaction mixture into an aqueous solution of sodium

thiosulfate to quench any unreacted NIS. The product will precipitate. Collect the solid by

filtration, wash thoroughly with water, and dry under vacuum. The product can be further

purified by recrystallization if necessary.

Causality: Sodium thiosulfate is a reducing agent that safely neutralizes the electrophilic

NIS. The washing steps remove DMF and inorganic salts.

Spectroscopic Characterization
Structural confirmation is achieved using standard analytical techniques:

¹H NMR: Will show characteristic peaks for the amine protons and the C6 proton on the

pyrimidine ring.

¹³C NMR: Will confirm the number of unique carbon atoms and show a downfield shift for the

carbon atom bonded to the iodine.

Mass Spectrometry (MS): The molecular ion peak will correspond to the calculated molecular

weight (261.02 g/mol ), and the isotopic pattern will be characteristic of a mono-iodinated

compound.

The Role in Medicinal Chemistry
The true value of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its application as a

versatile building block for creating vast libraries of potential drug candidates.

The Iodine Atom: A Gateway to Molecular Diversity
The carbon-iodine bond is relatively weak and susceptible to oxidative addition, making it an

ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the precise and

efficient formation of new carbon-carbon and carbon-heteroatom bonds.
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Palladium-Catalyzed Cross-Coupling Reactions

Diverse Functionalized Products

3-Iodo-Pyrazolo[3,4-d]pyrimidine
(Starting Material)

Suzuki Coupling
+ R-B(OH)₂

Pd Catalyst,
Base

Sonogashira Coupling
+ R-C≡CH

Pd/Cu Catalysts,
Base

Buchwald-Hartwig
+ R₂-NH

Pd Catalyst,
Base

3-Aryl/Heteroaryl
Derivatives

3-Alkynyl
Derivatives

3-Amino
Derivatives
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Caption: Versatility of the iodo-substituent in cross-coupling reactions.

Case Study: A Key Intermediate in the Synthesis of
Ibrutinib
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) used to treat B-

cell malignancies. The synthesis of Ibrutinib crucially employs 3-iodo-1H-pyrazolo[3,4-

d]pyrimidin-4-amine. In a key step, it undergoes a Mitsunobu reaction to attach the piperidine

ring, followed by a Suzuki coupling at the C3-iodo position to introduce the phenoxy-phenyl

moiety.[7] This application highlights the compound's industrial and pharmaceutical relevance.

[8]

Biological Activity and Therapeutic Potential of
Derivatives
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The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design.[1][9]

By modifying the C3 position of the title compound, researchers have developed inhibitors

against a wide range of kinases involved in cancer and other diseases.

Mechanism of Action: ATP-Competitive Kinase Inhibition
Derivatives synthesized from 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine function primarily as

ATP-competitive inhibitors. The pyrazolo-pyrimidine core occupies the adenine-binding region

of the ATP pocket, forming hydrogen bonds with the kinase "hinge region." The substituent

installed at the C3 position extends into other regions of the active site, providing potency and

selectivity for the target kinase over other kinases in the human kinome.[3][10]

Profile of Targeted Kinases and Therapeutic
Applications
The versatility of this scaffold has led to the development of inhibitors for numerous kinase

families, demonstrating its broad therapeutic potential.

Target Kinase
Family

Example
Kinase(s)

Therapeutic
Area

Example
Compound(s) /
Derivatives

Reference(s)

Tyrosine Kinases
BTK, Src, EGFR,

VEGFR

Oncology,

Immunology
Ibrutinib, SI388 [7][9][11][12]

Serine/Threonine

Kinases

CDK2, ATR,

FLT3
Oncology

Roscovitine

derivatives,

AZD6738

[1][3][8][10]

Protozoan

Kinases
PfCDPK4

Infectious

Disease

Malaria

transmission-

blocking agents

[8]

Conclusion
3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is far more than a simple chemical reagent; it is a

foundational building block in the modern drug discovery landscape. Its structure, which

masterfully mimics the endogenous ATP ligand adenine, provides a validated starting point for
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kinase inhibitor design. The inclusion of an iodine atom bestows upon it a synthetic versatility

that allows medicinal chemists to systematically explore chemical space, leading to the

discovery of highly potent and selective drugs. From its fundamental chemical properties to its

role in the synthesis of life-saving medicines like Ibrutinib, this compound represents a powerful

convergence of heterocyclic chemistry and targeted therapeutic design, promising continued

relevance in the development of next-generation kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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